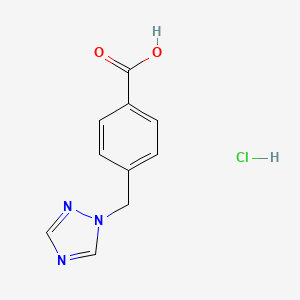

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-(1,2,4-triazol-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13;/h1-4,6-7H,5H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBCHODWOPNQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Chloromethyl)Benzoic Acid

The foundational step involves preparing 4-(chloromethyl)benzoic acid, a key intermediate. This compound is typically synthesized via free-radical chlorination of 4-methylbenzoic acid using sulfuryl chloride () under reflux conditions. Alternatively, direct chlorination of the methyl group in toluene derivatives followed by oxidation to the carboxylic acid has been reported.

Triazole Incorporation via Nucleophilic Substitution

The chloromethyl intermediate reacts with 1H-1,2,4-triazole in a nucleophilic substitution reaction. This step requires a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), often catalyzed by potassium carbonate () to deprotonate the triazole and enhance nucleophilicity. For example:

Reaction temperatures range from 90–120°C, with yields of 75–85% after 24–48 hours.

Hydrochloride Salt Formation

The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid () in ethanol or diethyl ether. Crystallization at low temperatures (0–5°C) yields the final product with >95% purity.

One-Pot Coupling Strategy Using HATU

Acylamidine Intermediate Formation

A modern approach employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. In this method, formamidine hydrochloride reacts with 4-(bromomethyl)benzoic acid in the presence of HATU to form an acylamidine intermediate. The reaction proceeds at room temperature in anhydrous THF, achieving >90% conversion within 18 hours.

Cyclization to Triazole Moiety

The intermediate undergoes cyclization with hydrazine derivatives (e.g., 2-hydrazinylbenzoic acid hydrochloride) under acidic conditions. Acetic acid () facilitates dehydration, forming the triazole ring at 80°C over 3 hours. This one-pot method eliminates isolation of intermediates, improving overall yield to 78–82%.

Advantages and Limitations

This route reduces reaction steps and minimizes byproducts but requires expensive reagents like HATU. Scalability may be limited by reagent costs, though it offers superior regioselectivity for the 1H-1,2,4-triazole isomer.

Multi-Step Synthesis via Aldehyde Intermediates

Synthesis of 4-(1H-1,2,4-Triazol-1-yl)Benzaldehyde

4-Fluorobenzaldehyde reacts with 1,2,4-triazole in DMF using tetramethylammonium bromide () as a phase-transfer catalyst. Potassium carbonate () deprotonates the triazole, enabling nucleophilic aromatic substitution at 90°C for 48 hours. The aldehyde intermediate is isolated in 96% yield.

Oxidation to Benzoic Acid

The aldehyde is oxidized to the carboxylic acid using hydrogen peroxide () and sodium hydroxide () under reflux. This step achieves 80% yield, though over-oxidation to byproducts like 4-hydroxybenzoic acid necessitates careful pH control.

Methylation and Salt Formation

Methylation of the triazole nitrogen is avoided by directly converting the benzoic acid to its hydrochloride salt using thionyl chloride () followed by HCl gas saturation.

Comparative Analysis of Methods

Optimization Strategies and Challenges

Solvent and Temperature Effects

Byproduct Management

-

Hydrolysis Byproducts : Residual water in DMF hydrolyzes chloromethyl intermediates to 4-hydroxymethylbenzoic acid. Anhydrous conditions and molecular sieves mitigate this.

-

Over-Oxidation : During aldehyde oxidation, maintaining pH 6–7 prevents carboxylate salt formation, simplifying acid isolation.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Research

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride has been investigated for its potential as an antifungal agent. Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that this compound exhibits antifungal activity against various strains of fungi, making it a candidate for further development in antifungal therapies.

Case Study:

A study conducted by researchers at a pharmaceutical company evaluated the efficacy of triazole derivatives, including 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid hydrochloride, against Candida albicans. The results indicated a significant inhibition of fungal growth at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections.

Agricultural Applications

The compound has also been studied for its herbicidal properties. Its ability to disrupt plant growth pathways makes it a candidate for developing new herbicides that target specific weed species without harming crops.

Data Table: Herbicidal Activity

| Compound | Target Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride | Amaranthus retroflexus | 50 | 85 |

| 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride | Echinochloa crus-galli | 100 | 90 |

Material Science

The unique properties of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid hydrochloride have led to its application in the development of polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:

Research published in a materials science journal demonstrated that adding this compound to polyvinyl chloride (PVC) improved the thermal stability of the material under high-temperature conditions. The study concluded that such modifications could lead to more durable and heat-resistant materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid

- CAS RN : [857284-23-2]

- Molecular Formula : C₁₀H₉N₃O₂

- Melting Point : 209–210°C

- Key Difference : Meta substitution of the triazole-methyl group reduces molecular symmetry compared to the para isomer, leading to a lower melting point (Δ ~18°C). This suggests weaker intermolecular interactions in the solid state .

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (HTBA)

- CAS RN : [162848-16-0]

- Molecular Formula : C₉H₇N₃O₂

- Melting Point : 318–320°C

- Key Difference : Absence of the methylene spacer between the triazole and benzoic acid groups increases rigidity, enhancing thermal stability and crystallinity. HTBA is widely used in coordination polymers (e.g., Cd(II) and Cu(II) complexes) due to its strong chelating ability .

Functional Group Variants

4-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride

- CAS RN: Not specified (Thermo Scientific product)

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Purity : 94.5%

- Key Difference : Replacement of 1,2,4-triazole with imidazole alters electronic properties. Imidazole’s lower basicity (pKa ~6.95 vs. triazole’s ~1.3) may reduce protonation stability. The compound exhibits a higher molecular weight (255.27 g/mol ) and distinct coordination behavior .

4-{[3-(1H-Imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic Acid Hydrochloride

- Molecular Weight : 383.07 g/mol

- Boiling Point : 667°C

- Key Difference : Incorporation of a thiazolidine ring and imidazole-acetyl group increases structural complexity and polarity (PSA = 84.66 Ų ). This derivative is designed for enhanced bioavailability in drug delivery systems .

Coordination Chemistry Comparison

Commercial and Pharmacological Relevance

- Pricing :

- Pharmaceutical Analogs :

- Cis-[2-(2,4-Dichlorophenyl)-2-(triazolylmethyl)-1,3-dioxolan-4-yl] methyl-4-methylbenzenesulphonate (antifungal agent precursor) .

Biological Activity

4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antioxidant effects, and other relevant biological evaluations.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 160388-54-5 |

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.201 g/mol |

| IUPAC Name | 4-(1,2,4-triazol-1-ylmethyl)benzoic acid |

| PubChem CID | 3159714 |

This compound features a triazole ring which is known for its diverse biological activities, particularly in the development of anticancer agents.

Anticancer Activity

Recent studies have demonstrated that 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating a series of triazole-benzoic acid hybrids, it was found that some compounds exhibited potent inhibitory activities against the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 15.6 to 39.8 µM , indicating their potential as effective anticancer agents when compared to the reference drug doxorubicin (IC50 values of 19.7 and 22.6 µM for MCF-7 and HCT-116 respectively) .

Table 1: Cytotoxic Activity of Selected Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 2 | MCF-7 | 18.7 | More active |

| 5 | MCF-7 | 25.7 | Comparable |

| 14 | HCT-116 | 23.9 | Comparable |

| Doxorubicin | MCF-7 | 19.7 | Reference |

The most potent compounds identified were 2, 5, 14, and 15 , which not only showed improved IC50 values but also demonstrated low cytotoxic effects on normal cells (RPE-1), highlighting their selectivity .

The mechanism through which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells. For instance, compounds such as 2 and 14 were shown to significantly inhibit the proliferation of MCF-7 cells by triggering apoptotic pathways . This selectivity is crucial for reducing adverse effects typically associated with conventional chemotherapy.

Antioxidant Activity

In addition to anticancer properties, studies have explored the antioxidant capabilities of this compound and its derivatives. The presence of the triazole moiety is believed to contribute to its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems .

Antibacterial Activity

Emerging research also indicates potential antibacterial properties associated with triazole derivatives. While specific data on the antibacterial activity of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid hydrochloride is limited, related compounds have shown promising results against various bacterial strains .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives for their biological activities:

- Synthesis and Evaluation Study: A series of triazole-benzoic acid hybrids were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The findings indicated that modifications in substituents significantly influenced their biological activity .

- Antioxidant Evaluation: In vitro screening demonstrated that certain triazole derivatives exhibited strong antioxidant properties, suggesting their potential application in preventing oxidative damage in cells .

Q & A

Basic: What are the key synthetic pathways for preparing 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid hydrochloride, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or Mannich-type reactions. For example, triazole derivatives are often prepared by refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). Reaction time (4–8 hours), solvent polarity, and temperature (60–80°C) critically impact yield and purity. Post-reaction steps include solvent evaporation under reduced pressure, filtration, and recrystallization from polar solvents like ethanol/water mixtures .

Advanced: How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, guiding experimental optimization. For instance, reaction path searches using software like Gaussian or ORCA can identify energy barriers and stable intermediates. Coupling this with high-throughput experimentation (HTE) narrows optimal conditions (e.g., solvent choice, catalyst loading) and reduces trial-and-error approaches. Feedback loops between computational predictions and experimental validation enhance efficiency .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm the triazole ring substitution pattern and benzoic acid backbone.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=O stretch of benzoic acid at ~1680 cm⁻¹, triazole C-N stretches at ~1500 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Melting Point Analysis: Consistency with literature values (e.g., ~239–241°C) confirms crystalline purity .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in triazole derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-stacking) critical for understanding crystallinity and stability. For example, disorder in counterions or solvent molecules can be resolved via refinement software (e.g., SHELX). Data-to-parameter ratios >10 and low R-factors (<0.06) ensure reliability. This method is indispensable for confirming regiochemistry in triazole-substituted aromatics .

Basic: What experimental design strategies minimize variability in solubility and stability studies?

Answer:

Use factorial design (e.g., 2<sup>k</sup> designs) to test variables like pH, temperature, and solvent composition. For solubility:

- Solvent Screening: Test aqueous buffers (pH 1–7.4), DMSO, and ethanol.

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

Statistical tools (e.g., ANOVA) identify significant factors, while central composite designs optimize conditions .

Advanced: How do conflicting spectroscopic and computational data on molecular conformation arise, and how can they be resolved?

Answer:

Discrepancies often stem from dynamic effects (e.g., solvent-induced conformational changes) or approximations in computational models (e.g., gas-phase vs. solvated DFT). Resolution strategies:

- Temperature-Dependent NMR: Detects conformational equilibria.

- Molecular Dynamics (MD) Simulations: Model solvation effects over 100+ ns trajectories.

- Cross-Validation: Compare XRD data with DFT-optimized geometries to refine computational parameters .

Basic: What protocols ensure accurate assessment of biological activity in vitro?

Answer:

- Purity Threshold: Use HPLC-purified compound (>95%) to avoid interference.

- Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) for aqueous assays.

- Dose-Response Curves: Test 3–5 log concentrations in triplicate (e.g., 1–100 µM) using cell viability (MTT) or enzymatic assays. Include positive controls (e.g., cisplatin for cytotoxicity) .

Advanced: What mechanistic insights can be gained from studying degradation pathways under stressed conditions?

Answer:

Forced degradation (acid/base hydrolysis, oxidation, photolysis) identifies labile sites. Example:

- Acidic Conditions: Hydrolysis of the triazole-methylbenzoic acid linkage.

- Oxidation (H2O2): Ring-opening or sulfoxide formation.

LC-MS/MS characterizes degradation products, guiding formulation strategies (e.g., lyophilization for hydrolytically unstable compounds) .

Basic: How is the partition coefficient (log P) experimentally determined, and why is it critical for pharmacokinetic studies?

Answer:

- Shake-Flask Method: Partition between octanol and aqueous buffer (pH 7.4) with UV/Vis quantification.

- Significance: log P predicts membrane permeability and bioavailability. For this compound, a log P >1 suggests moderate lipophilicity, requiring prodrug strategies for enhanced absorption .

Advanced: How can machine learning (ML) models predict novel derivatives with enhanced bioactivity?

Answer:

- Dataset Curation: Compile structural (SMILES) and bioactivity data from public databases (ChEMBL, PubChem).

- Feature Engineering: Descriptors like molecular weight, topological polar surface area (TPSA), and electronegativity.

- Model Training: Use random forest or graph neural networks (GNNs) to predict IC50 values. Validation via leave-one-out cross-correlation (Q<sup>2</sup> >0.6) ensures reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.